3-(6,7-Dimethoxyquinazolin-4-ylamino)benzonitrile is a chemical compound that belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. This compound has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. The molecular formula for 3-(6,7-Dimethoxyquinazolin-4-ylamino)benzonitrile is C17H14N4O2, with a molecular weight of 306.32 g/mol .
This compound can be sourced from various chemical suppliers and is classified under organic compounds, specifically within the category of nitrogen-containing heterocycles. Quinazoline derivatives are often studied for their pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities .
The synthesis of 3-(6,7-Dimethoxyquinazolin-4-ylamino)benzonitrile involves several key steps:
The molecular structure of 3-(6,7-Dimethoxyquinazolin-4-ylamino)benzonitrile features a quinazoline ring substituted with methoxy groups at positions six and seven and an amino group at position four. The structural representation can be described as follows:
The compound's structural data can be further analyzed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the presence of functional groups .
3-(6,7-Dimethoxyquinazolin-4-ylamino)benzonitrile can participate in various chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives with improved efficacy .
The mechanism of action for compounds like 3-(6,7-Dimethoxyquinazolin-4-ylamino)benzonitrile often involves interaction with specific biological targets such as enzymes or receptors. Quinazoline derivatives are known to inhibit certain kinases or act as antagonists at various receptors, leading to therapeutic effects such as:
The exact mechanism would depend on the specific biological context and target interactions .
The physical and chemical properties of 3-(6,7-Dimethoxyquinazolin-4-ylamino)benzonitrile include:
These properties are critical for determining the handling requirements and potential applications in various formulations .
3-(6,7-Dimethoxyquinazolin-4-ylamino)benzonitrile has several potential applications in scientific research:
The synthesis of 3-(6,7-dimethoxyquinazolin-4-ylamino)benzonitrile follows sequential modifications of the quinazoline core. A representative pathway begins with methyl 3,4-dihydroxybenzoate, where O-alkylation using 1-chloro-3-bromopropane introduces the side chain with 90% yield [2]. Subsequent regioselective nitration at position 5 occurs in acetic acid/nitric acid mixtures (75–92% yield), preserving the dimethoxy motifs crucial for biological activity. Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to amine (>95% yield), followed by cyclocondensation with formamidine acetate in 2-methoxyethanol to form the 4-chloroquinazoline intermediate. This step achieves 85% yield with >98% HPLC purity—significantly higher than traditional formamide-based cyclization (10–20% yield) [2]. Final SNAr reaction with 3-aminobenzonitrile in isopropanol at 80°C installs the benzonitrile moiety, yielding the target compound.
Table 1: Key Steps in Multi-Step Synthesis
Step | Reagents/Conditions | Yield (%) | Function |
---|---|---|---|
O-Alkylation | 1-Bromo-3-chloropropane, K₂CO₃ | 90 | Side-chain introduction |
Nitration | HNO₃/AcOH, 50°C | 75–92 | Regioselective functionalization |
Cyclocondensation | Formamidine acetate, 2-methoxyethanol | 85 | Quinazoline core formation |
Displacement | 3-Aminobenzonitrile, iPrOH, 80°C | 78 | 4-Amino group installation |
Regioselectivity in quinazoline synthesis is achieved through orthogonal protection strategies. 6,7-Dihydroxy precursors are protected as methyl ethers before nitration/halogenation to prevent oxidation. For 4-chloroquinazoline intermediates, electron-deficient C4 position undergoes selective amination with 3-aminobenzonitrile under mild conditions (60–80°C), avoiding N1/N3 side reactions [2]. Methoxylation employs selective demethylation of 6,7-dimethoxy groups via boron tribromide (CH₂Cl₂, −78°C), though this risks core degradation. Superior control is achieved by starting from 2-amino-4,5-dimethoxybenzoic acid, where cyclization with trimethoxymethane directly constructs dimethoxy-functionalized quinazolin-4(3H)-ones [6]. Halogen-directed ortho-methoxylation is impractical; instead, late-stage O-methylation with methyl iodide/K₂CO₃ on dihydroxy intermediates proves effective (85–90% yield) [7].
Bioisosteric modifications of 3-(6,7-dimethoxyquinazolin-4-ylamino)benzonitrile focus on the benzonitrile and quinazoline moieties to optimize lipophilicity (LogP) and metabolic stability:
Table 2: Bioisosteric Modifications and Effects
Modified Group | Bioisostere | LogP Change | VEGFR2 IC₅₀ Shift | Primary Advantage |
---|---|---|---|---|
Benzonitrile | Pyridine-3-carbonitrile | −0.8 | 5-fold increase | Improved solubility |
6,7-Dimethoxy | Methylenedioxy | +0.3 | 2-fold increase | Metabolic stability |
C2-H | Cyclopropylamino | +1.1 | Comparable | Kinase selectivity |
Key scalability issues include:
Sustainable synthesis leverages:
Table 3: Green Chemistry Optimization Metrics
Parameter | Traditional Method | Green Method | Improvement |
---|---|---|---|
Cyclization solvent | DMAC | 2-Methyl-THF | Non-mutagenic, renewable |
Catalyst loading | 10 mol% Pd(OAc)₂ | 5 mol% Cu₂O/SiO₂ | 60% cost reduction |
Reaction time | 24 h (reflux) | 20 min (microwave) | 98% energy savings |
E-factor | 32 | 11 | 66% waste reduction |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0